[(5-Fluoroquinolin-8-yl)oxy]acetonitrile [(5-Fluoroquinolin-8-yl)oxy]acetonitrile
Brand Name: Vulcanchem
CAS No.: 88757-38-4
VCID: VC15971925
InChI: InChI=1S/C11H7FN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2
SMILES:
Molecular Formula: C11H7FN2O
Molecular Weight: 202.18 g/mol

[(5-Fluoroquinolin-8-yl)oxy]acetonitrile

CAS No.: 88757-38-4

Cat. No.: VC15971925

Molecular Formula: C11H7FN2O

Molecular Weight: 202.18 g/mol

* For research use only. Not for human or veterinary use.

[(5-Fluoroquinolin-8-yl)oxy]acetonitrile - 88757-38-4

Specification

CAS No. 88757-38-4
Molecular Formula C11H7FN2O
Molecular Weight 202.18 g/mol
IUPAC Name 2-(5-fluoroquinolin-8-yl)oxyacetonitrile
Standard InChI InChI=1S/C11H7FN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2
Standard InChI Key LKYAPJMJUMCELD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)OCC#N)F

Introduction

[(5-Fluoroquinolin-8-yl)oxy]acetonitrile is a chemical compound that features a quinoline core with a fluorine substituent at the 5-position, linked to an acetonitrile group via an ether bond. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in interactions with DNA, which could inhibit replication and transcription. Despite limited specific research on this compound, its structural similarity to other quinoline derivatives suggests potential applications in drug development.

Synthesis Methods

While specific synthesis methods for [(5-Fluoroquinolin-8-yl)oxy]acetonitrile are not detailed in the available literature, similar compounds are typically synthesized through reactions involving quinoline derivatives and acetonitrile precursors. For example, [(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile is synthesized using trimethylsilyl cyanide and zinc iodide as a catalyst. A similar approach could be adapted for the synthesis of [(5-Fluoroquinolin-8-yl)oxy]acetonitrile.

Biological Activities

Quinoline derivatives are known for their biological activities, including antimalarial and anticancer properties. These compounds often interact with DNA or bind to specific enzyme active sites, disrupting cellular processes essential for pathogen survival. Although specific biological activity data for [(5-Fluoroquinolin-8-yl)oxy]acetonitrile is limited, its structural similarity to other active quinoline compounds suggests potential applications in these areas.

Comparison with Similar Compounds

Compound NameStructureUnique Features
[(5-Fluoroquinolin-8-yl)oxy]acetonitrileQuinoline core with fluorine and acetonitrile groupPotential DNA interaction
[(5-Chloroquinolin-8-yl)oxy]acetonitrileSimilar core but with chlorine instead of fluorineKnown for antimalarial and anticancer activities
Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetateQuinoline core with an ester groupContains an ester instead of a nitrile group

Research Findings and Future Directions

Given the limited specific research on [(5-Fluoroquinolin-8-yl)oxy]acetonitrile, future studies should focus on its synthesis optimization, biological activity assessment, and potential applications in drug development. The compound's interaction with DNA and its potential as an anticancer agent are areas that warrant further investigation.

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